molecular formula C20H13Cl2FN2O B2835535 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-32-5

1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

Cat. No.: B2835535
CAS No.: 338791-32-5
M. Wt: 387.24
InChI Key: UMEVNKOSHDERHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a substituted benzimidazole derivative characterized by two key structural motifs:

  • A 2-chloro-6-fluorobenzyloxy group at position 1 of the benzimidazole core.
  • A 4-chlorophenyl substituent at position 2.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-chlorophenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN2O/c21-14-10-8-13(9-11-14)20-24-18-6-1-2-7-19(18)25(20)26-12-15-16(22)4-3-5-17(15)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEVNKOSHDERHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2OCC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cells by targeting specific cellular pathways. For instance, a study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Mechanism of Action
The mechanism by which 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole acts involves the modulation of protein kinases and other enzymes involved in cancer progression. These interactions can lead to reduced tumor growth and increased sensitivity of cancer cells to conventional therapies .

Case Study: Breast Cancer
A notable case study investigated the effects of this compound on breast cancer cells, where it was found to significantly reduce cell viability and induce apoptosis. The study utilized various assays, including MTT and flow cytometry, to quantify these effects, revealing a promising avenue for further research into its therapeutic potential .

Agricultural Science

Pesticidal Properties
In agricultural applications, compounds similar to 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole have been evaluated for their pesticidal properties. Research indicates that these compounds can act as effective fungicides or insecticides due to their ability to disrupt biological processes in pests .

Field Trials
Field trials have demonstrated that formulations containing this benzimidazole derivative can significantly reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides. This selectivity enhances their attractiveness as eco-friendly alternatives in integrated pest management strategies .

Material Science

Polymer Applications
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. Research has shown that adding benzimidazole derivatives can improve the thermal stability of polymers, making them suitable for high-temperature applications .

Case Study: Polymer Blends
A study focused on blending this compound with polycarbonate showed enhanced impact resistance and thermal stability compared to pure polycarbonate. The resulting material exhibited superior performance in applications requiring durable plastics, such as automotive components and electronic housings .

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related benzimidazole derivatives and their key features:

Compound Name Substituents Key Features Notes Reference
Target Compound 1-[(2-Chloro-6-fluorobenzyl)oxy], 2-(4-chlorophenyl) 2-chloro-6-fluoro benzyloxy group Unique halogen positioning
1-[(4-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole 4-Chlorobenzyloxy, 6-nitro Nitro group at position 6 Enhanced electron-withdrawing effects
2-(4-Chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole 2,4-Dichlorobenzyloxy, 6-nitro Multiple chloro substituents Discontinued commercial product
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (3b) 4-Chlorobenzyl IR peaks: C=N (1591 cm⁻¹), C-N (1250 cm⁻¹) Analgesic/antid activity hypothesized
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid 4-Chloro-3-fluorophenoxy, benzoic acid Carboxylic acid group RORγ agonist candidate
Key Observations:

Halogen Positioning: The target compound’s 2-chloro-6-fluorobenzyloxy group introduces steric and electronic effects distinct from analogues with single or symmetrically placed halogens (e.g., 4-chlorobenzyl in ). The meta- and para-chloro/fluoro arrangement may influence binding interactions in biological targets.

The carboxylic acid group in improves water solubility and introduces hydrogen-bonding capabilities, which are absent in the target compound.

Synthetic Accessibility: highlights that ionic liquids (ILs) improve yields in benzimidazole synthesis compared to polar aprotic solvents like DMF or ethanol . This suggests that the target compound’s synthesis may benefit from optimized solvent systems.

Biological Activity

1-[(2-Chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

PropertyValue
Molecular FormulaC20H13Cl2FN2O
Molecular Weight387.23 g/mol
Boiling Point528.9 ± 60.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)
pKa2.42 ± 0.10 (Predicted)

The compound exhibits its biological effects primarily through the inhibition of specific viral enzymes and interference with cellular processes. Its structural components allow it to interact with viral proteins, thereby inhibiting replication and propagation.

Antiviral Activity

Research indicates that compounds similar to 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole demonstrate significant antiviral properties against HIV-1 and other viruses. For instance, studies have shown that derivatives with a similar substitution pattern can achieve picomolar activity against wild-type HIV-1 and exhibit effectiveness against clinically relevant mutants .

Efficacy Against Cancer

In addition to its antiviral properties, this compound has shown promise in cancer research. The benzimidazole core is known for its anticancer properties, and studies suggest that the presence of the chloro and fluorine substituents enhances its cytotoxicity against various cancer cell lines.

Case Studies

Case Study 1: HIV-1 Inhibition
A study conducted on a series of 2-chloro-6-fluorobenzyl derivatives demonstrated that specific structural modifications led to enhanced activity against HIV-1 reverse transcriptase (RT). The most effective compounds exhibited a significant reduction in viral load in infected cells, correlating with their binding affinity to the RT enzyme .

Case Study 2: Anticancer Activity
In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and subsequent DNA fragmentation, indicating its potential as a therapeutic agent in oncology .

Research Findings

Recent investigations have highlighted the following key findings regarding the biological activity of this compound:

  • Antiviral Potency : The compound shows high efficacy against HIV-1 with an EC50 value in the low nanomolar range.
  • Cytotoxic Effects : It exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for targeted therapy.
  • Synergistic Effects : When used in combination with other antiviral agents, it can enhance overall efficacy through synergistic mechanisms.

Q & A

Basic: What are the optimal synthetic routes for 1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole, and how can intermediates be validated?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between a benzimidazole precursor and a halogenated benzyl ether. For example:

React 2-(4-chlorophenyl)-1H-benzimidazole with 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C .

Monitor reaction progress via TLC or HPLC. Validate intermediates using ESI-MS (to confirm molecular ions) and ¹H/¹³C NMR (to verify substitution patterns and purity). For instance, the 4-chlorophenyl group at position 2 should show distinct aromatic protons in the δ 7.2–7.8 ppm range, while the benzyloxy group exhibits characteristic splitting due to fluorine and chlorine substituents .

Basic: Which spectroscopic and computational methods are most effective for characterizing this benzimidazole derivative?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign aromatic protons (e.g., 4-chlorophenyl at δ 7.3–7.6 ppm) and benzyloxy methylene protons (δ 4.8–5.2 ppm). Fluorine coupling (²JHF) in the benzyl group splits signals in the δ 6.8–7.1 ppm range .
    • IR Spectroscopy: Confirm the presence of C-O-C (stretch ~1250 cm⁻¹) and benzimidazole C=N (stretch ~1600 cm⁻¹) .
  • Computational Modeling:
    Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and optimize geometry for docking studies. Compare computed NMR shifts with experimental data to validate structural assignments .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:
Contradictions often arise from assay-specific variables or impurities. To address this:

Purity Validation: Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .

Assay Optimization:

  • For antimicrobial studies, standardize inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v).
  • In kinase inhibition assays, validate ATP concentrations (e.g., 10–100 μM) to avoid false negatives due to competitive binding .

Structural Analog Comparison: Cross-reference with analogs like 2-(2-chloro-6-fluorophenyl)-1H-1,3-benzodiazole (CAS 940656-93-9) to identify substituent-specific activity trends .

Advanced: What strategies improve low yields (<50%) in the final coupling step of the synthesis?

Methodological Answer:
Low yields may stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

Solvent Optimization: Switch from DMF to DMSO to enhance reaction kinetics at 80°C .

Catalytic Additives: Introduce KI (1–2 eq) to facilitate halogen exchange in the benzyl chloride intermediate .

Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 20 hours) and improve yields by 15–20% under controlled power (300 W) .

Basic: How does the electronic configuration of substituents influence the compound’s reactivity and stability?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): The 2-chloro-6-fluorobenzyloxy group deactivates the benzimidazole core, reducing susceptibility to oxidation. Stability studies (TGA/DTA) show decomposition onset at ~250°C, attributed to the chlorofluorobenzyl moiety .
  • Resonance Effects: The 4-chlorophenyl group at position 2 stabilizes the benzimidazole ring via resonance, confirmed by DFT-calculated charge distribution (Mulliken charges: Cl = -0.25 e) .

Advanced: How to design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to model binding poses with targets (e.g., topoisomerase II). Set grid parameters to cover the active site (20×20×20 ų) and run 50 genetic algorithm iterations .

Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) by titrating the compound into a protein solution (e.g., 10 μM BSA) and analyzing heat changes .

Fluorescence Quenching: Monitor tryptophan fluorescence in target proteins (excitation 280 nm, emission 340 nm) to assess conformational changes upon binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.